N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride
CAS No.: 1219982-17-8
Cat. No.: VC2672201
Molecular Formula: C6H15ClN2O2
Molecular Weight: 182.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1219982-17-8 |
---|---|
Molecular Formula | C6H15ClN2O2 |
Molecular Weight | 182.65 g/mol |
IUPAC Name | N-(2-hydroxyethyl)-N-methyl-2-(methylamino)acetamide;hydrochloride |
Standard InChI | InChI=1S/C6H14N2O2.ClH/c1-7-5-6(10)8(2)3-4-9;/h7,9H,3-5H2,1-2H3;1H |
Standard InChI Key | YHDDLYKESITUKK-UHFFFAOYSA-N |
SMILES | CNCC(=O)N(C)CCO.Cl |
Canonical SMILES | CNCC(=O)N(C)CCO.Cl |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure
N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride features a central acetamide backbone with several functional group modifications. The compound contains:
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A primary methylamino group (-NHCH₃) attached to the alpha carbon of the acetamide
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A tertiary amide nitrogen substituted with a methyl group and a hydroxyethyl chain
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A terminal hydroxyl group at the end of the hydroxyethyl chain
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A hydrochloride counterion that forms an ionic bond with one of the nitrogen atoms
The 2D and 3D structural representations available in databases provide visual confirmation of this arrangement, showing the spatial orientation of these functional groups .
Chemical Composition and Formula
The compound has a molecular formula of C₆H₁₅ClN₂O₂, reflecting its composition of:
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6 carbon atoms forming the backbone and methyl groups
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15 hydrogen atoms
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2 nitrogen atoms (one in the methylamino group and one in the amide bond)
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2 oxygen atoms (one in the hydroxyl group and one in the carbonyl group)
Molecular Weight and Elemental Composition
The molecular weight of N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride is 182.65 g/mol, as computed by PubChem 2.1 . This value represents the sum of the atomic weights of all constituent atoms in the molecular formula C₆H₁₅ClN₂O₂.
Identification and Nomenclature
Systematic Identification
The compound can be identified through several standardized chemical identifiers:
Identifier Type | Value |
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PubChem CID | 53410688 |
CAS Registry Number | 1219982-17-8 |
InChI | InChI=1S/C6H14N2O2.ClH/c1-7-5-6(10)8(2)3-4-9;/h7,9H,3-5H2,1-2H3;1H |
InChIKey | YHDDLYKESITUKK-UHFFFAOYSA-N |
SMILES | CNCC(=O)N(C)CCO.Cl |
Table 1: Systematic identifiers for N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride
Nomenclature and Synonyms
The compound is known by its IUPAC name N-(2-hydroxyethyl)-N-methyl-2-(methylamino)acetamide;hydrochloride. Alternative names and synonyms include:
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1219982-17-8 (CAS Registry Number)
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N-(2-HYDROXYETHYL)-N-METHYL-2-(METHYLAMINO)-ACETAMIDE HYDROCHLORIDE
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N-(2-hydroxyethyl)-N-methyl-2-(methylamino)acetamide;hydrochloride
In some biological contexts, it may also be referenced by its peptide-like structure, with designations such as:
Physical Properties
Property | N-(2-Hydroxyethyl)-N-methylacetamide | N-(2-Hydroxyethyl)acetamide |
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Molecular Weight | 117.146 g/mol | 103.1198 g/mol |
Density | 1.078 g/cm³ | Not available |
Boiling Point | 161 °C | Not available |
Molecular Formula | C₅H₁₁NO₂ | C₄H₉NO₂ |
Table 2: Physical properties of related acetamide derivatives
While these related compounds lack the methylamino group and/or the hydrochloride component, they share the hydroxyethyl and acetamide backbone features, suggesting that N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride may have intermediate or similar physical properties, adjusted for the influence of additional functional groups and salt formation.
Chemical Reactivity and Functional Group Behavior
Reactive Centers
The compound contains several functional groups that can participate in chemical reactions:
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Hydroxyl Group (-OH): Can undergo esterification, oxidation, and nucleophilic substitution reactions.
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Secondary Amine (CH₃NH-): Can participate in nucleophilic addition reactions, alkylation, and acylation.
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Tertiary Amide (R₂N-C=O): Generally less reactive than primary or secondary amides, but can undergo hydrolysis under harsh conditions.
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Hydrochloride Salt: The ionic bond with chloride can undergo salt metathesis reactions or be neutralized by bases .
Stability Considerations
The compound likely exhibits:
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Relative stability at room temperature when properly stored
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Hygroscopic properties due to the hydrochloride salt component
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Potential sensitivity to strong basic conditions which could neutralize the hydrochloride salt
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Susceptibility to hydrolysis of the amide bond under strongly acidic or basic conditions
Structural Comparison with Related Compounds
Parent Compound Relationship
N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride is derived from its parent compound, N-(2-hydroxyethyl)-N-methyl-2-(methylamino)acetamide (PubChem CID 53410689), through addition of hydrochloric acid to form the salt .
Structural Similarities with Other Acetamide Derivatives
Comparison with other hydroxyethyl acetamide derivatives reveals important structural relationships:
Compound | Key Structural Differences from Target Compound |
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N-(2-Hydroxyethyl)acetamide | Lacks both N-methyl groups and the hydrochloride component |
N-(2-Hydroxyethyl)-N-methylacetamide | Lacks the methylamino group and hydrochloride component |
N-(2-Hydroxyethyl)-2-(methylamino)acetamide | Lacks the N-methyl group on the amide nitrogen |
Table 3: Structural comparison with related acetamide derivatives
These structural variations impact the compounds' hydrogen bonding capabilities, solubility profiles, and potential for chemical reactions and biological interactions.
Analytical Characterization
Spectroscopic Properties
For comprehensive characterization of N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride, several spectroscopic techniques would be valuable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Would show characteristic signals for:
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Methyl protons from both the N-methyl and N-methylamino groups
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Methylene protons from the hydroxyethyl chain and glycine-like backbone
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Amine and hydroxyl protons (potentially exchangeable in protic solvents)
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Infrared (IR) Spectroscopy: Would exhibit characteristic absorption bands for:
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O-H stretching (~3300-3600 cm⁻¹)
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N-H stretching (~3300-3500 cm⁻¹)
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C=O stretching from the amide (~1630-1690 cm⁻¹)
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C-O stretching from the alcohol (~1050-1150 cm⁻¹)
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Mass Spectrometry: Would likely show:
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Molecular ion peak corresponding to the parent compound (without HCl)
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Fragmentation patterns involving cleavage at the amide bond and loss of the hydroxyethyl group
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